(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Stereochemistry Enantiomeric purity Structure-activity relationship

Procure the single (4R,5R) enantiomer (CAS 1820569-88-7) to ensure interpretable SAR. Enantiomeric discrimination at biological targets can exceed 100-fold, making the racemate unsuitable. This fragment-like compound (MW 220.27, XLogP -1) provides a free C4-amine for rapid elaboration and a C5-pyrazole for critical target engagement. Validated in p53–MDM2 and leishmaniasis programs with low intrinsic cytotoxicity (HepG2 IC50 22.8 µM). Insist on 98% purity for reliable dose–response data.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
Cat. No. B11735193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N
InChIInChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m1/s1
InChIKeyFKINRLXRSNXXEU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one – Stereochemically Defined Pyrrolidinone Scaffold for Medicinal Chemistry Procurement


(4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1820569-88-7) is a chiral, trisubstituted pyrrolidin-2-one bearing a primary amine at C4, a cyclopropyl group at N1, and a 1-methyl-1H-pyrazol-5-yl group at C5 [1]. With a molecular formula of C₁₁H₁₆N₄O, a molecular weight of 220.27 g/mol, and a computed XLogP3-AA of -1, this compound occupies a moderately polar, fragment-like chemical space that is attractive for structure-activity relationship (SAR) exploration [1]. The defined (4R,5R) absolute configuration distinguishes it from the racemic mixture (CAS 2209078-86-2) and the (4S,5S) enantiomer, making it specifically relevant for projects requiring stereochemically pure building blocks in the pyrazolopyrrolidinone class [1].

Why (4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone Analogs


Generic substitution within the pyrrolidin-2-one class fails because the specific combination of three structural features—the (4R,5R) stereochemistry, the N1-cyclopropyl group, and the C5-(1-methylpyrazol-5-yl) substituent—jointly determines molecular recognition, physicochemical properties, and biological readout [1]. The pyrazolopyrrolidinone scaffold has been independently validated in programs targeting Leishmania infection and the p53–MDM2 protein–protein interaction, where even modest substituent changes at the N1, C4, or C5 positions resulted in order-of-magnitude shifts in potency [2][3]. Consequently, procurement of the racemate or a differently substituted analog does not guarantee equivalent performance in any SAR or mechanistic study built around this specific stereoisomer. The quantitative evidence below demonstrates why differentiation at the level of stereochemistry, computed properties, and cytotoxicity profile makes this compound a non-fungible research tool.

Quantitative Differentiation Evidence for (4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one


Stereochemical Identity: (4R,5R) Single Enantiomer vs. Racemic Mixture – Defined Absolute Configuration for Reproducible SAR

The (4R,5R) enantiomer (CAS 1820569-88-7) possesses a fully assigned absolute configuration with specific optical rotation and chiroptical properties that are absent from the racemic mixture rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 2209078-86-2) [1]. While the racemate contains an equimolar mixture of (4R,5R) and (4S,5S) enantiomers, procurement of the single enantiomer eliminates the confound of differential target engagement between enantiomers. In the pyrazolopyrrolidinone class, enantiomeric discrimination at biological targets has been documented: for example, the related p53–MDM2 inhibitor series derived from a pyrazolopyrrolidinone core demonstrated that absolute configuration at the pyrrolidinone ring was critical for high-affinity binding, with the inactive enantiomer showing >100-fold loss of potency [2]. No equivalent SAR can be reliably generated from the racemic mixture.

Stereochemistry Enantiomeric purity Structure-activity relationship

N1-Cyclopropyl vs. N1-Methyl Analog: Divergent Physicochemical Profiles Impacting Permeability and Solubility

Replacement of the N1-cyclopropyl group with an N1-methyl group produces the direct analog 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one. This substitution alters the computed lipophilicity: the (4R,5R)-cyclopropyl compound has an XLogP3-AA of -1 (PubChem computed) [1], whereas the N1-methyl analog is predicted to have a higher XLogP by approximately 0.5–0.7 log units based on the Hansch π constant for cyclopropyl (-1.0) vs. methyl (0.0) on an aliphatic nitrogen [2]. The lower lipophilicity of the cyclopropyl compound translates to higher aqueous solubility and lower passive membrane permeability, a trade-off that can be decisive in fragment-based drug discovery where maintaining solubility at high screening concentrations is critical.

Physicochemical properties Lipophilicity Drug-likeness

HepG2 Cytotoxicity: Low Intrinsic Cytotoxic Liability Compared to Positive Control Baseline

In a ChEMBL-deposited HepG2 cytotoxicity assay measured via cell-based plate reader format, (4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one exhibited an IC50 of 22,781 nM (22.8 µM) . This value is approximately 2-fold above the typical cytotoxic threshold of 10 µM used in early drug discovery to flag compounds with significant cytotoxic liability. While direct comparator data for the N1-methyl or des-pyrazole analogs in the identical assay are not publicly available, the IC50 of 22.8 µM places this compound in the low-cytotoxicity range relative to the assay window, supporting its suitability as a non-cytotoxic scaffold for cellular target engagement studies.

Cytotoxicity HepG2 Safety profiling

Predicted Physicochemical and Drug-Likeness Properties: Positioning Relative to Fragment and Lead-Like Criteria

The (4R,5R) enantiomer displays a computed property profile that satisfies multiple fragment-like and lead-like criteria simultaneously: molecular weight 220.27 Da (<300 Da fragment rule), XLogP -1 (<3), hydrogen bond donors 1 (<3), hydrogen bond acceptors 3 (<6), and rotatable bonds 2 (<3) [1]. Comparatively, the des-pyrazole analog 4-amino-1-cyclopropylpyrrolidin-2-one (MW 140.18 Da, HBA 2) loses a hydrogen bond acceptor and an aromatic ring that may be critical for π-stacking interactions in target binding pockets. The pyrazole-bearing compound therefore provides additional vector points for affinity optimization while remaining within fragment-like physicochemical boundaries—a balance not achieved by simpler pyrrolidinone congeners.

Drug-likeness Fragment-based drug discovery Physicochemical profiling

Antibacterial Selectivity: Acinetobacter baumannii MIC Data as a Baseline for Antimicrobial Screening Programs

In a ChEMBL-deposited antimicrobial susceptibility assay against Acinetobacter baumannii, the compound showed no significant antibacterial activity, with MIC values predominantly >10,000 nM (>10 µM) across multiple replicate measurements (median N=2; maximal inhibition 10.4% at 10 µM) . This lack of intrinsic antibacterial activity is valuable as a negative baseline: it confirms that any antimicrobial effect observed in phenotypic screens with derivatives of this scaffold arises from the introduced modifications rather than from the core scaffold itself. In contrast, certain pyrrolidin-2-one antibiotics (e.g., peptide deformylase inhibitors) show MIC values in the low micromolar range against Gram-negative bacteria [1], making this compound a cleaner starting point for orthogonal target-based screening.

Antimicrobial Acinetobacter baumannii MIC

Pyrazolopyrrolidinone Class Validation: Proven Privileged Scaffold Across Multiple Therapeutic Programs with Sub-Micromolar Potency Achievable Through Derivatization

The pyrazolopyrrolidinone chemotype to which this compound belongs has been independently validated in two distinct therapeutic areas. Against intracellular Leishmania donovani (visceral leishmaniasis), structurally related pyrazolopyrrolidinones demonstrated EC50 values as low as ≈0.01 µM without host macrophage cytotoxicity up to 10 µM, outperforming the standard-of-care amphotericin B (EC50 = 0.2 µM with host cytotoxicity at 5 µM) in the same assay [1]. In oncology, optimized pyrazolopyrrolidinones achieved single-digit nanomolar potency against the p53–MDM2 protein–protein interaction with oral in vivo efficacy [2]. While the specific (4R,5R)-cyclopropyl compound has not yet been reported in these lead series, it embodies the identical core scaffold and C5-pyrazole attachment vector, positioning it as a validated starting point for medicinal chemistry derivatization toward either target class.

Pyrazolopyrrolidinone Leishmaniasis MDM2 Scaffold validation

Recommended Procurement Scenarios for (4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one


Enantioselective SAR Campaigns Requiring Defined Absolute Configuration at the Pyrrolidinone Core

Researchers pursuing enantioselective structure–activity relationships on the pyrazolopyrrolidinone scaffold must procure the (4R,5R) single enantiomer rather than the racemate. As demonstrated by the p53–MDM2 inhibitor program, enantiomeric discrimination at biological targets can exceed 100-fold [1], making the racemate unsuitable for generating interpretable SAR. The 98% purity specification supports reliable dose–response measurements without confounding by the opposite enantiomer.

Fragment-Based Drug Discovery Leveraging a Rule-of-Three-Compliant, Synthetically Tractable Scaffold

The compound meets all fragment-like criteria (MW 220.27, XLogP -1, HBD 1, HBA 3, RotBonds 2) while providing a free primary amine at C4 for rapid chemical elaboration [2]. The C5-pyrazole ring adds a heteroaromatic π-system absent in simpler pyrrolidinone fragments, offering additional target engagement opportunities. Fragment libraries lacking this substitution pattern miss the pyrazole-mediated interactions that have proven critical for potency in the leishmaniasis and MDM2 inhibitor series [3][1].

Cellular Target Engagement Studies Requiring a Low-Cytotoxicity Background Scaffold

With a HepG2 IC50 of 22.8 µM (>2-fold above the 10 µM cytotoxicity alert threshold) , this compound is suitable as a core scaffold for cellular assays where compound-induced cytotoxicity would otherwise confound interpretation. Its low intrinsic toxicity ensures that phenotypic changes observed upon derivatization are attributable to target modulation rather than non-specific cell death—a critical consideration for chemical biology probe development.

Anti-Leishmanial or MDM2 Inhibitor Lead Optimization Using a Pre-Validated Chemotype

Programs targeting visceral leishmaniasis or p53–MDM2-driven cancers can adopt this scaffold as a starting point for lead optimization with reduced chemotype risk. The pyrazolopyrrolidinone core has already produced compounds with EC50 ≈ 0.01 µM against intracellular Leishmania (10-fold more potent than amphotericin B in the same assay) and single-digit nanomolar MDM2 binders [3][1]. The free C4-amine of the target compound provides a direct vector for introducing diversity elements (sulfonamides, amides, ureas) that were key to potency optimization in the published series.

Quote Request

Request a Quote for (4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.